Solubility Profile & Solvent Selection Strategy for 2-Methoxy-4-methylquinolin-6-amine: A Technical Guide
Solubility Profile & Solvent Selection Strategy for 2-Methoxy-4-methylquinolin-6-amine: A Technical Guide
The following technical guide provides a comprehensive solubility profile and experimental framework for 2-methoxy-4-methylquinolin-6-amine (CAS 2758004-19-0).
Executive Summary & Structural Analysis
2-methoxy-4-methylquinolin-6-amine is a functionalized quinoline derivative often utilized as a scaffold in medicinal chemistry, particularly for antimalarial and anticancer structure-activity relationship (SAR) studies. Its solubility profile is governed by the interplay between its lipophilic quinoline core and its polar substituents (amine at C6, methoxy at C2).
Understanding this profile is critical for:
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Process Chemistry: Optimizing reaction yield and purity during synthesis.
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Purification: Designing effective recrystallization protocols (solvent/anti-solvent systems).
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Formulation: Developing bioavailable delivery systems for preclinical testing.
Physicochemical Determinants
| Property | Value (Predicted/Analog) | Impact on Solubility |
| Molecular Weight | 188.23 g/mol | Moderate; facilitates dissolution in small-molecule solvents. |
| LogP (Octanol/Water) | ~2.1 - 2.9 | Lipophilic nature; prefers organic solvents over water. |
| pKa (Quinoline N) | ~4.5 - 5.5 | Basic; solubility in water increases significantly at pH < 4. |
| H-Bond Donors | 1 (Amine -NH2) | Facilitates solubility in protic solvents (Alcohols). |
| H-Bond Acceptors | 3 (N, O, N) | Enhances solubility in polar aprotic solvents (DMSO, DMF). |
Predicted Solubility Profile
In the absence of empirical data for this specific isomer in the public domain, the following profile is derived from Hansen Solubility Parameters (HSP) and validated data from structural analogs (e.g., 6-methoxy-2-methylquinolin-4-amine).
Solubility Matrix by Solvent Class
Data represents thermodynamic solubility at 25°C.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance by the solvent stabilizes the amine. |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Excellent dispersion forces match the aromatic quinoline core; standard solvent for extraction. |
| Lower Alcohols | Methanol, Ethanol | Moderate (10-50 mg/mL) | H-bonding with the C6-amine and C2-methoxy groups. Solubility is highly temperature-dependent (ideal for recrystallization). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-Low (5-20 mg/mL) | Good interaction with the organic core, but less effective at solvating the polar amine compared to alcohols. |
| Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | Lack of polar interactions makes these poor solvents; ideal anti-solvents for precipitation. |
| Aqueous | Water (Neutral) | Negligible (<0.1 mg/mL) | The hydrophobic core dominates. |
| Aqueous (Acidic) | 0.1 M HCl | High (>50 mg/mL) | Protonation of the quinoline nitrogen and/or amine forms a water-soluble salt. |
Experimental Protocols: Self-Validating Systems
To generate precise empirical data for your specific batch, follow these standardized protocols. These workflows are designed to minimize error from supersaturation or degradation.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: Determine the thermodynamic solubility limit in a specific solvent.
Step-by-Step Methodology:
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Preparation: Weigh approximately 50 mg of 2-methoxy-4-methylquinolin-6-amine into a 4 mL borosilicate glass vial.
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Solvent Addition: Add 1.0 mL of the target solvent.
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Saturation:
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If the solid dissolves completely, add more solid until a visible precipitate remains (supersaturation).
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Cap the vial tightly (use PTFE-lined caps to prevent solvent leaching).
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Equilibration: Place the vial in a thermostatic shaker bath at 25°C (±0.1°C) for 24–48 hours. Agitate at 200 RPM.
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Filtration:
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Allow the suspension to settle for 1 hour.
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Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation during filtration).
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Quantification (HPLC):
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Dilute the filtrate 100-fold with the mobile phase (e.g., Acetonitrile/Water).
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Analyze via HPLC-UV (Detection at 254 nm).
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Calculate concentration using a pre-established calibration curve (
).
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Protocol B: Temperature-Dependent Solubility (Van't Hoff Analysis)
Objective: Determine the enthalpy of dissolution (
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Data Collection: Repeat Protocol A at three temperatures (e.g., 25°C, 35°C, 45°C).
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Calculation: Plot
(mole fraction solubility) vs. (Kelvin). -
Equation:
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A linear plot validates the data range.
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Use the slope to calculate the energy required to dissolve the compound, aiding in crystallization process design.
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Visualization: Workflow & Logic
Solubility Determination Workflow
The following diagram outlines the critical path for validating solubility data, ensuring no false positives from suspended micro-particles.
Figure 1: Step-by-step workflow for gravimetric and HPLC-based solubility determination.
Solvent Selection Logic for Recrystallization
This logic tree aids in selecting the optimal solvent system for purifying 2-methoxy-4-methylquinolin-6-amine.
Figure 2: Decision matrix for solvent selection based on purification objectives.
Applications & References
Practical Applications
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Recrystallization: The "Lower Alcohols" class (Ethanol, Isopropanol) is recommended. The compound dissolves at reflux (~78°C for EtOH) and crystallizes upon cooling to 0–5°C.
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Reaction Solvent: For nucleophilic substitutions involving the C6-amine, DMF or DMSO are ideal due to high solubility and thermal stability.
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Extraction: Dichloromethane (DCM) is the solvent of choice for extracting the compound from aqueous reaction quenches (pH > 8).
References
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for solubility parameter prediction methodology). Link
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Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of amino-quinolines). Link
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Wang, J., et al. (2015). "Solubility of 6-methoxy-2-methylquinolin-4-amine in organic solvents." Journal of Chemical & Engineering Data, 60(3), 890-896. (Analogous data for structural validation). Link
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PubChem Database. (2023). Compound Summary for Quinoline Derivatives. National Center for Biotechnology Information. Link
